1-Ethoxy-2-methoxy-4-methylbenzene

Catalog No.
S752713
CAS No.
33963-27-8
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethoxy-2-methoxy-4-methylbenzene

CAS Number

33963-27-8

Product Name

1-Ethoxy-2-methoxy-4-methylbenzene

IUPAC Name

1-ethoxy-2-methoxy-4-methylbenzene

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-4-12-9-6-5-8(2)7-10(9)11-3/h5-7H,4H2,1-3H3

InChI Key

QOFRRWWZQIIACS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C)OC

1-Ethoxy-2-methoxy-4-methylbenzene, also known as p-Ethoxytoluene or 4-Methylphenetole, is an aromatic compound with the molecular formula C10H14O2C_{10}H_{14}O_{2} and a molecular weight of 166.22 g/mol. This compound features an ethoxy group and a methoxy group attached to a methyl-substituted benzene ring, making it a member of the phenetole class of compounds. The structural formula can be represented as:

C6H4(OEt)(OCH3)(CH3)\text{C}_6\text{H}_4(\text{OEt})(\text{OCH}_3)(\text{CH}_3)

The compound is characterized by its pleasant aroma and is primarily used in various chemical applications, including organic synthesis and as a solvent in different industrial processes .

, primarily due to the presence of the aromatic ring and the functional groups. Notable reactions include:

  • Electrophilic Aromatic Substitution: This compound can undergo substitutions at the aromatic ring, where electrophiles can replace hydrogen atoms. The presence of electron-donating groups (methoxy and ethoxy) enhances its reactivity towards electrophiles.
  • Nucleophilic Substitution Reactions: The ethoxy group can participate in nucleophilic substitution reactions, particularly under basic conditions.
  • Dehydrogenation Reactions: Under specific conditions, this compound can be dehydrogenated to form more complex aromatic structures.

These reactions make it a versatile intermediate in organic synthesis .

1-Ethoxy-2-methoxy-4-methylbenzene can be synthesized through various methods:

  • Friedel-Crafts Alkylation: This method involves the alkylation of anisole with ethyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Esterification Reactions: The reaction between 4-methylphenol and ethanol, catalyzed by acid, can yield 1-Ethoxy-2-methoxy-4-methylbenzene.
  • Rearrangement Reactions: Starting from simpler precursors like phenol derivatives, rearrangement reactions under specific conditions can lead to the formation of this compound.

These synthetic routes allow for the efficient production of 1-Ethoxy-2-methoxy-4-methylbenzene for various applications .

1-Ethoxy-2-methoxy-4-methylbenzene has several applications across different fields:

  • Solvent: It is utilized as a solvent in organic reactions due to its favorable solubility properties.
  • Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and flavorings.

These applications highlight its importance in both industrial and laboratory settings .

Interaction studies involving 1-Ethoxy-2-methoxy-4-methylbenzene focus on its reactivity with other chemical entities. Research indicates that it can interact with various electrophiles due to its electron-rich aromatic system. Additionally, studies on similar compounds suggest potential interactions with biological macromolecules, which could influence pharmacological activity or toxicity profiles. Detailed interaction studies are essential for understanding its behavior in complex mixtures or biological systems .

Several compounds share structural similarities with 1-Ethoxy-2-methoxy-4-methylbenzene. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl p-tolyl etherC9H12OLacks methoxy group
4-MethylanisoleC9H12OContains only one ether group
1-Methoxy-4-methylbenzeneC9H12ODifferent positioning of methoxy group
1-Ethynyl-4-methoxybenzeneC10H10OContains an ethynyl group instead

Uniqueness: The combination of both ethyl and methoxy groups on the benzene ring distinguishes 1-Ethoxy-2-methoxy-4-methylbenzene from other similar compounds. Its specific substitution pattern contributes to its unique chemical reactivity and potential applications in organic synthesis.

XLogP3

2.5

Wikipedia

1-Ethoxy-2-methoxy-4-methylbenzene

Dates

Modify: 2024-04-14

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